molecular formula C7H7FIN B8712626 (2-Fluoro-6-iodophenyl)methanamine CAS No. 771579-32-9

(2-Fluoro-6-iodophenyl)methanamine

Cat. No.: B8712626
CAS No.: 771579-32-9
M. Wt: 251.04 g/mol
InChI Key: FYXZRUMWEIPHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-6-iodophenyl)methanamine (CAS 771579-32-9) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₇H₇FIN and a molecular weight of 251.04 g/mol , serves as a versatile precursor for the synthesis of more complex molecules. Its structure, featuring both fluorine and iodine atoms on the benzylamine core, makes it a key intermediate in the development of potential positron emission tomography (PET) probes. Research indicates that derivatives of this compound have been explored as imaging agents for Alzheimer's disease, specifically for targeting β-amyloid plaques in the brain . Furthermore, structurally related compounds containing similar aromatic scaffolds are being investigated in other therapeutic areas, such as the development of novel anti-influenza agents that disrupt viral polymerase assembly . The presence of the iodine atom offers a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening . This product is provided for research purposes and is Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771579-32-9

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

(2-fluoro-6-iodophenyl)methanamine

InChI

InChI=1S/C7H7FIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2

InChI Key

FYXZRUMWEIPHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CN)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 Iodophenyl Methanamine and Analogues

Direct Synthesis Pathways for (2-Fluoro-6-iodophenyl)methanamine

The direct synthesis of this compound hinges on the transformation of a C1 functional group at the benzylic position, namely a nitrile or a carboxylic acid derivative. These methods are foundational in organic synthesis for the preparation of benzylamines from readily available starting materials like 2-Fluoro-6-iodobenzonitrile and 2-Fluoro-6-iodobenzoic acid.

The reduction of the nitrile group in 2-Fluoro-6-iodobenzonitrile offers a direct and efficient route to the target primary amine, this compound. This transformation is a cornerstone of amine synthesis, and various reducing agents can be employed.

Silane-based reducing agents provide a mild and often highly selective method for the reduction of nitriles. msu.eduorganic-chemistry.org These reagents, such as triethylsilane (Et₃SiH) or phenylsilane (B129415) (PhSiH₃), function as hydride donors, typically activated by a co-reagent. researchgate.net The reduction can be catalyzed by strong acids, like trifluoroacetic acid (TFA), or by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netwikipedia.org The general approach involves the activation of the nitrile by the catalyst, followed by hydride transfer from the silane (B1218182) to the carbon atom of the nitrile. This methodology is noted for its compatibility with various functional groups, although the specific tolerance, especially towards the iodo-substituent, would require empirical validation. researchgate.net

Table 1: General Scheme for Silane-Mediated Reduction of a Benzonitrile

StepReactantReagentsProduct
Reduction 2-Fluoro-6-iodobenzonitrile1. Hydrosilane (e.g., Et₃SiH, PhSiH₃)2. Catalyst (e.g., TFA, TBAF)This compound

An alternative strategy begins with the corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid. This pathway typically involves the conversion of the carboxylic acid into an amide, which is subsequently reduced to the desired methanamine.

This two-step sequence is a classic and robust method for converting a carboxylic acid to a benzylamine (B48309), effectively achieving a reductive amination.

Amide Formation: The initial step is the conversion of 2-Fluoro-6-iodobenzoic acid into 2-Fluoro-6-iodobenzamide. This is commonly achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with ammonia (B1221849) (NH₃) to form the primary amide.

Amide Reduction: The second step involves the reduction of the 2-Fluoro-6-iodobenzamide. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which reduces the carbonyl group of the amide completely to a methylene (B1212753) group (CH₂), yielding this compound. youtube.com The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Table 2: Proposed Two-Step Synthesis from a Carboxylic Acid Precursor

StepStarting MaterialReagentsIntermediate/Product
1. Amide Formation 2-Fluoro-6-iodobenzoic acid1. SOCl₂ or (COCl)₂2. NH₃2-Fluoro-6-iodobenzamide
2. Amide Reduction 2-Fluoro-6-iodobenzamide1. LiAlH₄2. H₂O (workup)This compound

Reductive Amination Strategies from Carboxylic Acid Precursors

Preparation of Related Fluoro-Iodophenylmethanamine Derivatives

The synthesis of analogues and derivatives often involves leveraging the reactivity of halogenated aromatic precursors, where substitution reactions can introduce new functional groups.

A well-documented example of derivatization on a related scaffold is the synthesis of 2-Fluoro-4-methoxyaniline from 2-fluoro-4-iodoaniline (B146158), as detailed in Organic Syntheses. orgsyn.orgorgsyn.org This procedure highlights a multi-step approach involving protection, substitution, and deprotection to modify the aromatic core.

The synthesis commences with the protection of the aniline (B41778) nitrogen in 2-fluoro-4-iodoaniline by reacting it with acetonylacetone (hexane-2,5-dione) and p-toluenesulfonic acid to form a 2,5-dimethyl-1H-pyrrole derivative. orgsyn.org This protecting group is stable to the subsequent reaction conditions. The key substitution step is a copper(I)-catalyzed Ullman condensation, where the iodo group is displaced by a methoxy (B1213986) group using sodium methoxide. orgsyn.org Finally, the pyrrole (B145914) protecting group is cleaved using hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) to regenerate the amine functionality, yielding the final product, 2-fluoro-4-methoxyaniline. orgsyn.org This synthetic sequence demonstrates how a fluoro-iodophenylamine core can be chemically modified to create diverse analogues.

Table 3: Synthesis of the Analogue 2-Fluoro-4-methoxyaniline

StepStarting MaterialReagentsIntermediate/ProductYield
A. Protection 2-Fluoro-4-iodoanilineAcetonylacetone, p-toluenesulfonic acid, Toluene (B28343)1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole~100%
B. Methoxylation 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrroleSodium methoxide, Copper(I) chloride, Methanol, DMF1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole75%
C. Deprotection 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrroleHydroxylamine hydrochloride, Triethylamine, Ethanol, Water2-Fluoro-4-methoxyaniline58%

Transition Metal-Catalyzed Coupling Reactions for Aryl-Halide Functionalities

The synthesis of complex aromatic molecules like this compound and its analogues heavily relies on the strategic functionalization of aryl halides. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methodologies offer significant advantages over classical methods, such as nucleophilic aromatic substitution, by providing milder reaction conditions, broader substrate scope, and enhanced functional group tolerance. wikipedia.org The presence of two different halogen atoms—fluorine and iodine—on the phenyl ring of the target compound offers distinct reactive handles for sequential and selective functionalization. The C-I bond is significantly more reactive in typical cross-coupling reactions than the highly inert C-F bond, allowing for selective transformations at the iodine-bearing position.

Palladium-Catalyzed Approaches in Aryl-Nitrogen Bond Formation

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for constructing aryl amines. wikipedia.orgrug.nl This reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and materials by enabling the coupling of aryl halides with a vast array of nitrogen-based nucleophiles. rug.nl The development of this methodology has progressed through several "generations" of catalyst systems, characterized by increasingly sophisticated and sterically demanding phosphine (B1218219) ligands that enhance catalyst stability and reactivity. wikipedia.orgyoutube.com

The general catalytic cycle involves the oxidative addition of an aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com For a substrate such as a precursor to this compound, the much greater reactivity of the aryl iodide bond compared to the aryl fluoride bond would direct the palladium-catalyzed amination exclusively to the C-I position. nih.gov

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich monophosphine ligands are particularly effective. youtube.com The development of ligands such as bi-aryl phosphines (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group has dramatically improved the efficiency and scope of these reactions, allowing for the coupling of challenging substrates, including electron-rich or sterically hindered aryl halides and a wide range of primary and secondary amines. rug.nlyoutube.com For instance, the palladium-catalyzed arylation of fluoroalkylamines has been successfully achieved using a catalyst derived from AdBippyPhos ligand and a weak base like potassium phenoxide (KOPh), which is crucial because the fluoroalkylaniline products can be unstable under the harsh, strongly basic conditions typically used in C-N couplings. nih.govnih.gov

Table 1: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides
Palladium PrecursorLigandBaseSolventTypical Substrates & ConditionsReference
Pd(OAc)₂ or Pd₂(dba)₃BINAPNaOt-BuTolueneFirst reliable system for primary amines with aryl iodides. wikipedia.org wikipedia.org
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene/DioxaneCoupling of aryl bromides and chlorides with fluoroalkylamines under mild conditions. nih.govnih.gov nih.govnih.gov
Pd(OAc)₂BrettPhosK₃PO₄ or Cs₂CO₃t-Amyl alcoholEffective for selective monoarylation of primary amines with aryl chlorides and mesylates. rug.nl rug.nl
Ni(acac)₂ (activator-promoted)(none specified)K₃PO₄(not specified)Phenylboronic ester-activated, selective amination of aryl iodides in the presence of aryl chlorides/bromides. nih.gov nih.gov
Alternative Transition Metal Catalysis for Carbon-Carbon and Carbon-Nitrogen Linkages

While palladium catalysis is highly developed, concerns about its cost and toxicity have driven research into alternatives using more earth-abundant first-row transition metals, primarily copper and nickel. nih.govresearchgate.net These metals offer complementary reactivity and are often more sustainable choices for large-scale synthesis.

Copper-Catalyzed C-N Coupling (Ullmann Reaction) The copper-catalyzed amination of aryl halides is a historic reaction that has seen a modern resurgence with the development of new ligand systems that allow for milder reaction conditions. nih.govchemistryviews.org Unlike palladium systems that often require strong, non-nucleophilic bases, modern copper-catalyzed protocols can proceed with weaker bases and tolerate a wider range of functional groups. chemistryviews.org For example, a copper(I) iodide-catalyzed system has been developed for the amination of aryl halides using aqueous ammonia in water, avoiding organic solvents and the need for an inert atmosphere. cdnsciencepub.com This method is highly effective for a range of aryl bromides and iodides. cdnsciencepub.com Another approach uses copper(I) catalysis in liquid ammonia, which serves as both the solvent and the nitrogen source, providing excellent yields of primary amines from aryl iodides without the need for ligands or strong bases. acs.org

Nickel-Catalyzed C-N and C-C Coupling Nickel has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. researchgate.netacs.org Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and sulfamates, under practical conditions. acs.orgnih.gov For C-N bond formation, nickel-based systems, often employing N-heterocyclic carbene (NHC) or phosphine ligands, can effectively couple a variety of amines with aryl halides. nih.govacs.org For instance, an air-stable nickel precatalyst, NiCl₂(DME), has been used for the amination of aryl chlorides and sulfamates in the "green" solvent 2-methyl-THF, demonstrating broad scope and tolerance for pharmaceutically relevant heterocycles. acs.org

For the synthesis of analogues of this compound, nickel catalysis is also highly valuable for forming C-C bonds. The high reactivity of the C-I bond makes it an ideal handle for nickel-catalyzed cross-coupling reactions such as the Negishi (using organozinc reagents) and Suzuki-Miyaura (using organoboron reagents) couplings to introduce new alkyl or aryl substituents. acs.orgnih.gov

Table 2: Comparison of Transition Metals for Aryl Halide Amination
Catalyst SystemTypical ReactionAdvantagesLimitationsReference
Palladium Buchwald-Hartwig AminationBroadest scope, high functional group tolerance, well-understood mechanism, low catalyst loadings.High cost, potential toxicity of residual metal. wikipedia.orgrug.nl
Copper Ullmann CondensationLow cost, abundant, effective for amination with ammonia and primary amines.Often requires higher temperatures and catalyst loadings, narrower substrate scope than palladium. chemistryviews.orgcdnsciencepub.comacs.org
Nickel Nickel-Catalyzed AminationLow cost, abundant, can couple unreactive electrophiles (e.g., aryl chlorides), unique reactivity pathways.Can be sensitive to air and moisture, mechanism less universally understood than palladium. researchgate.netacs.orgacs.org

The selective functionalization of the C-I bond in a precursor to this compound via these transition metal-catalyzed C-C or C-N coupling reactions provides a robust platform for generating a diverse library of analogues for further study. The inert C-F bond remains available for potential subsequent transformations under more forcing conditions if desired.

Chemical Reactivity and Derivatization Studies of 2 Fluoro 6 Iodophenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group of (2-fluoro-6-iodophenyl)methanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the formation of new carbon-nitrogen bonds. These reactions are fundamental to the elaboration of this compound into more complex structures with potential applications in medicinal chemistry and materials science.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the primary amine in this compound allows for straightforward N-alkylation and N-acylation reactions. These transformations are essential for introducing a wide range of functional groups and for building precursors for further cyclization reactions.

N-alkylation can be achieved by reacting this compound with various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions such as over-alkylation. For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) can yield the corresponding N-benzylated product.

N-acylation is another fundamental transformation, readily accomplished by treating this compound with acylating agents like acyl chlorides or anhydrides. These reactions are often rapid and high-yielding, providing stable amide products. For example, the reaction with acetyl chloride in the presence of a base such as triethylamine (B128534) or pyridine (B92270) affords N-acetyl-(2-fluoro-6-iodophenyl)methanamine. This acylation step is often a prerequisite for certain cyclization strategies, such as the Bischler-Napieralski reaction.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

ReagentProductReaction Conditions
Benzyl bromideN-Benzyl-(2-fluoro-6-iodophenyl)methanamineK₂CO₃, Acetonitrile, rt
Acetyl chlorideN-((2-Fluoro-6-iodophenyl)methyl)acetamideTriethylamine, CH₂Cl₂, 0 °C to rt
Benzoyl chlorideN-((2-Fluoro-6-iodophenyl)methyl)benzamidePyridine, CH₂Cl₂, 0 °C to rt

Amine Condensation Reactions and Imine Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation for introducing further diversity and for the synthesis of various heterocyclic compounds.

The reaction is typically carried out in a suitable solvent, and often with azeotropic removal of water to drive the equilibrium towards the product. Acid or base catalysis can also be employed to accelerate the reaction. For example, the condensation of this compound with benzaldehyde (B42025) in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid will yield the corresponding N-(2-fluoro-6-iodobenzylidene)aniline. Mechanochemical methods, involving grinding the reactants together, have also been shown to be an efficient and solvent-free approach for the synthesis of fluorinated imines. nih.gov

Table 2: Examples of Imine Formation from this compound

Carbonyl CompoundProduct (Imine)Reaction Conditions
BenzaldehydeN-(2-Fluoro-6-iodobenzyl)benzenamineToluene, p-TSA (cat.), reflux
4-MethoxybenzaldehydeN-(2-Fluoro-6-iodobenzyl)-4-methoxybenzenamineEthanol, rt
AcetoneN-(2-Fluoro-6-iodobenzyl)propan-2-imineNeat, rt

Cyclization and Annulation for Complex Nitrogen Heterocycle Formation

The strategic placement of the primary amine and the reactive iodo group on the phenyl ring of this compound makes it a valuable precursor for the synthesis of a variety of fused nitrogen heterocycles. These cyclization reactions often involve initial modification of the amine functionality followed by an intramolecular reaction.

The synthesis of pyrido[1,2-a]pyrimidine-4-ones can be achieved through the condensation of 2-aminopyridines with β-keto esters. researchgate.netresearchgate.net While not a direct reaction of this compound, its derivatives can be envisioned as components in multi-step syntheses leading to such scaffolds. For instance, a derivative of this compound could be incorporated into a β-keto ester structure, which would then be reacted with a 2-aminopyridine (B139424) to construct the pyrido-pyrimidine core. The reaction is typically promoted by a dehydrating agent like polyphosphoric acid (PPA). researchgate.net This class of compounds is of interest due to their diverse biological activities. wjpsonline.com

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone. While this compound is not a direct precursor in the classical synthesis, its structural motifs can be incorporated into the final product through multi-step sequences. For example, an appropriately substituted α-haloketone bearing the 2-fluoro-6-iodophenyl group could be synthesized and subsequently reacted with a 2-aminopyridine to form the imidazo[1,2-a]pyridine (B132010) ring system.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be further oxidized to isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). To utilize this compound in this synthesis, it would first need to be converted to a β-phenylethylamine derivative. This could be achieved through a series of reactions, for example, by reacting it with a suitable two-carbon synthon. The resulting β-(2-fluoro-6-iodophenyl)ethylamine could then be acylated and subjected to Bischler-Napieralski conditions to afford the corresponding 8-fluoro-5-iodo-3,4-dihydroisoquinoline derivative.

Transformations Involving the Haloaryl Moiety

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its three distinct substituents: fluorine, iodine, and an aminomethyl group. These groups dictate the molecule's behavior in various chemical transformations, particularly those involving the aromatic core.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of halogen substituents on a benzene ring significantly alters its reactivity towards electrophilic substitution and modulates the properties of the carbon-halogen bonds. nih.gov Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). nih.gov

The inductive effect is an electron-withdrawing effect that occurs through the sigma (σ) bond framework due to the high electronegativity of the halogen atom. nih.gov This effect tends to deactivate the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. nih.gov The resonance effect , on the other hand, involves the donation of a lone pair of electrons from the halogen into the pi (π) system of the aromatic ring. nih.gov This electron donation increases the electron density at the ortho and para positions. researchgate.net

The aminomethyl group (-CH₂NH₂) is an activating, ortho-para directing group. Its influence stems from the electron-donating nature of the nitrogen atom's lone pair, which can be relayed to the ring through hyperconjugation and a weak inductive effect. The interplay of these activating and deactivating groups makes the regioselectivity of further substitutions on the ring complex.

Substituent EffectDescriptionImpact on Aromatic Ring
Inductive Effect (-I) Electron withdrawal through σ-bonds due to high electronegativity of halogens (F, I). nih.govDeactivates the ring, making it less reactive towards electrophiles. nih.gov
Resonance Effect (+R) Electron donation from halogen lone pairs into the aromatic π-system. nih.govIncreases electron density at ortho and para positions, directing incoming groups. researchgate.net
Overall Halogen Effect The stronger -I effect deactivates the ring, while the +R effect directs substitution to ortho/para positions. researchgate.netThe ring is less reactive than benzene but substitutions occur at specific sites.

Carbon-Halogen Bond Activation and Cross-Coupling Reactivity

A key feature of aryl halides is their ability to participate in metal-catalyzed cross-coupling reactions. This reactivity is dependent on the ease of activating the carbon-halogen (C-X) bond, which generally follows the order C-I > C-Br > C-Cl > C-F. The C-I bond in this compound is significantly weaker and more polarizable than the C-F bond, making it the primary site for oxidative addition in metal-catalyzed reactions.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. Given the high reactivity of the C-I bond, this compound is an excellent substrate for selective Suzuki-Miyaura coupling.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. The ortho-fluoro and ortho-aminomethyl groups can influence the reaction's efficiency and selectivity. For instance, studies on related ortho-substituted systems have shown that such groups can affect the rate of reaction and the atropisomeric ratio of the biphenyl products due to steric hindrance or coordinating effects. dntb.gov.ua The use of recyclable Pd(0)/C catalysts has been shown to be an efficient and environmentally benign method for the Suzuki-Miyaura coupling of other aryl iodides under mild conditions. nih.gov

Beyond the Suzuki-Miyaura reaction, the aryl iodide moiety of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. The selective activation of the C-I bond over the C-F bond is a common feature in these transformations.

Iron-Catalyzed Couplings: Iron-based catalysts have emerged as a less expensive and more environmentally friendly alternative to palladium for certain cross-coupling reactions. Iron-catalyzed reactions between polyfluorinated arylzinc reagents and alkyl halides have been developed, demonstrating the utility of iron in forming C-C bonds with fluoroaromatic compounds. nih.gov

Copper/Palladium Dual Catalysis: Complex transformations can be achieved using dual catalytic systems. For example, copper/palladium catalysis has been used in three-component reactions involving the activation of C-C and C-F bonds in gem-difluorinated cyclopropanes. ambeed.com

Germanium-Based Couplings: Arylgermanium compounds can also be used in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize biaryls, providing an alternative to boronic acids. nih.gov

Coupling ReactionMetal CatalystReactant PartnerBond FormedReference
Suzuki-Miyaura Palladium (Pd)Arylboronic AcidC-C (Aryl-Aryl) nih.gov, dntb.gov.ua
Iron-Catalyzed Coupling Iron (Fe)Arylzinc ReagentC-C (Aryl-Aryl) nih.gov
Germanium Coupling Palladium (Pd)ArylgermaniumC-C (Aryl-Aryl) nih.gov

Chelation Chemistry and Ligand Design

The strategic placement of the aminomethyl group ortho to a halogen atom in this compound provides a structural motif suitable for applications in coordination chemistry and ligand design. The primary amine serves as a potent Lewis base, capable of coordinating to a metal center.

Development of Metal-Chelating Amine Derivatives

The aminomethyl group (-CH₂NH₂) is a well-established coordinating group in ligand chemistry. The nitrogen atom's lone pair can form a coordinate bond with a transition metal ion. In this compound, the amine can function as a simple monodentate ligand.

More sophisticated ligands can be developed through derivatization of the primary amine. For instance, reaction with other molecules containing donor atoms can lead to the synthesis of multidentate ligands. The structure of this compound, with its ortho-aminomethyl group, is analogous to that of 2-aminomethylpyridine, which is known to form stable complexes with metal ions like Ni(II). researchgate.net The development of benzylamine-based ligands has also been a key strategy in designing inhibitors for enzymes like complement factor D, where the amine group forms a crucial interaction in the protein's binding pocket. nih.gov

Furthermore, the presence of the ortho-halogen atoms (fluorine and iodine) opens the possibility of forming bidentate ligands where both the nitrogen of the amine and one of the halogens coordinate to the metal center, forming a stable five-membered chelate ring. While halogen atoms are weak donors, such N,X-bidentate coordination (where X is a halogen) is known in coordination chemistry. Synthetic peptides designed to mimic the metal-chelating portion of bleomycin (B88199) incorporate an aminomethyl group on a pyridine ring, demonstrating the effectiveness of this motif in binding metal ions like copper and iron. nih.gov The synthesis of various bidentate and tridentate ligands is a cornerstone of creating functional metal complexes for catalysis and materials science. researchgate.net

Exploration of Coordination Complexes with Transition Metals

The coordination chemistry of this compound with transition metals is an area of interest for chemists due to the presence of multiple potential donor atoms and the unique electronic and steric environment imparted by the ortho-substituents. While specific, detailed research findings on the coordination complexes of this particular ligand are not extensively documented in publicly available literature, we can explore the potential coordination modes and reactivity based on the well-established chemistry of related benzylamine (B48309) derivatives and the influence of the fluoro and iodo substituents.

The primary coordination site of this compound is expected to be the nitrogen atom of the aminomethyl group. Benzylamines are known to coordinate to a variety of transition metals, including palladium, copper, and nickel, acting as monodentate ligands through the nitrogen atom. tandfonline.comnih.govrsc.org The formation of such complexes typically involves the reaction of the amine with a suitable metal salt.

Palladium Complexes:

Palladium is well-known to react with benzylamines to form cyclopalladated complexes. tandfonline.comnih.gov This process, known as cyclometalation, involves the coordination of the amine nitrogen to the palladium center, followed by the activation of a C-H bond on the phenyl ring to form a stable palladacycle. In the case of this compound, the formation of a five-membered palladacycle is conceivable, where the palladium is bonded to both the nitrogen of the aminomethyl group and the carbon at the 6-position of the phenyl ring. However, the presence of the bulky iodine atom at the ortho position could sterically hinder this cyclometalation process. The electron-withdrawing nature of both the fluorine and iodine atoms would also influence the electron density on the phenyl ring, potentially affecting the ease of C-H activation.

Copper and Nickel Complexes:

Copper(II) and Nickel(II) ions are known to form complexes with benzylamine and its derivatives. nih.govrsc.orgnih.gov These complexes often exhibit square planar or octahedral geometries, depending on the stoichiometry and the presence of other ligands. For this compound, the formation of complexes with copper and nickel would likely involve the coordination of one or more amine ligands to the metal center. The fluoro and iodo substituents would primarily exert an electronic effect, influencing the Lewis basicity of the nitrogen atom and, consequently, the stability and spectroscopic properties of the resulting complexes.

While direct experimental data for the coordination complexes of this compound is unavailable, a hypothetical data table based on the expected coordination behavior with common transition metals is presented below. This table is intended to be illustrative and to guide future research in this area.

Transition MetalExpected Complex TypePotential Coordination ModePotential Influencing Factors
Palladium(II)Cyclometalated ComplexBidentate (N, C)Steric hindrance from ortho-iodo group, electronic effects of fluoro and iodo groups on C-H activation. tandfonline.comnih.gov
Copper(II)Coordination ComplexMonodentate (N)Electronic effects of fluoro and iodo groups on the Lewis basicity of the nitrogen atom. nih.govnih.gov
Nickel(II)Coordination ComplexMonodentate (N)Electronic effects of fluoro and iodo groups on the Lewis basicity of the nitrogen atom. rsc.org

Further experimental investigation is necessary to isolate and characterize the coordination complexes of this compound and to fully understand the influence of the ortho-substituents on their structure, reactivity, and potential applications.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Analogue Libraries for Research

The strategic placement of functional groups in (2-Fluoro-6-iodophenyl)methanamine allows for its use in generating diverse collections of related compounds, known as analogue libraries. These libraries are instrumental in the early stages of drug discovery, enabling researchers to systematically explore the relationship between chemical structure and biological activity.

Contribution to Fibrosis-Related Chemical Toolboxes

Fibrosis, the excessive scarring of tissues, is a complex process with limited treatment options. Research into novel anti-fibrotic agents often involves the screening of chemical libraries to identify compounds that can modulate key pathological pathways. This compound serves as a valuable starting material in the construction of such libraries. Its utility lies in its ability to be readily modified, allowing for the introduction of a wide range of substituents to probe the chemical space relevant to anti-fibrotic activity. The presence of the iodo group facilitates cross-coupling reactions, a powerful tool for creating diverse molecular architectures.

Precursor in the Formation of Key Pharmacophore Structures for Target Identification

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification and refinement of pharmacophores are central to rational drug design. This compound provides a robust scaffold upon which various pharmacophoric elements can be assembled.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. The aminomethyl group of this compound can be readily acylated or alkylated to introduce functionalities that interact with the ATP-binding site of kinases. The ortho-fluoro and iodo substituents can influence the conformation of the molecule and provide additional points for interaction or further modification, aiding in the development of potent and selective inhibitors.

Modulating the immune system is a key therapeutic strategy for autoimmune diseases, inflammatory conditions, and cancer. The synthesis of novel immunomodulators often requires building blocks that can be elaborated into complex structures capable of interacting with specific immune targets. This compound has been employed as a precursor in the synthesis of compounds designed to modulate immune responses. Its chemical handles allow for the systematic variation of substituents to optimize activity and selectivity towards specific immune cell types or signaling pathways.

Q & A

Q. What are the critical safety protocols for handling (2-Fluoro-6-iodophenyl)methanamine in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally similar methanamine derivatives (e.g., halogenated aryl methanamines), the following precautions apply:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Waste Disposal : Segregate waste and use certified disposal services to avoid environmental contamination .

Q. How can researchers synthesize this compound?

  • Methodological Answer : A plausible route involves:
  • Step 1 : Iodination of 2-fluorobenzaldehyde using I₂/KI under acidic conditions.
  • Step 2 : Conversion to the nitrile via Strecker synthesis, followed by reduction to the primary amine using LiAlH₄ .
  • Key Variables : Temperature (80–100°C), solvent (THF or DMF), and catalyst (e.g., Pd for cross-coupling if introducing iodine early) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) based on solubility trends of methanamine derivatives in polar solvents .
  • Column Chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate iodinated byproducts .
  • Data Table : Solubility of Analogous Methanamines (Mole Fraction at 25°C) :
SolventMethanamine DerivativeSolubility
N,N-DMFBenzenemethanamine0.15
Ethanol2-Fluorophenylmethanamine0.22

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorine (δ 110–120 ppm for ¹⁹F) and iodine substituent effects on aromatic protons (e.g., deshielding at C-2 and C-6) .
  • HRMS : Confirm molecular ion [M+H]⁺ peak at m/z 280.9734 (calculated for C₇H₆FIN⁺) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

  • Methodological Answer :
  • Iterative Validation : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify tautomers or rotamers .
  • Variable Temperature NMR : Perform experiments at −40°C to slow dynamic processes (e.g., hindered rotation around the C–N bond) .
  • 2D Techniques : Use NOESY to confirm spatial proximity of fluorine and iodine substituents .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu systems for Ullman-type coupling to introduce iodine efficiently .
  • Solvent Effects : Use DMF to stabilize intermediates via polar aprotic interactions, but monitor for side reactions (e.g., Hofmann elimination) .
  • Data Table : Yield Optimization Parameters for Halogenated Methanamines :
ParameterOptimal RangeImpact on Yield
Temperature80–90°C+15%
Catalyst Loading5 mol% Pd(OAc)₂+20%
Reaction Time12–16 hours+10%

Q. How do electronic effects of fluorine and iodine influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, while fluorine’s electron-withdrawing effect directs coupling to the para position .
  • Experimental Validation : Perform Sonogashira couplings with phenylacetylene; monitor regioselectivity via HPLC .

Q. What mechanisms underlie the biological activity of this compound in receptor-binding assays?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Fluorine and iodine may form halogen bonds with Thr134 and Tyr141 residues .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with target receptors to quantify agonism/antagonism .

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